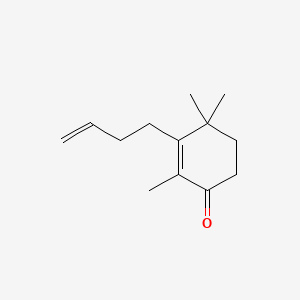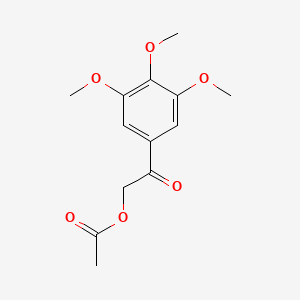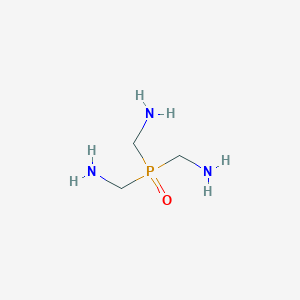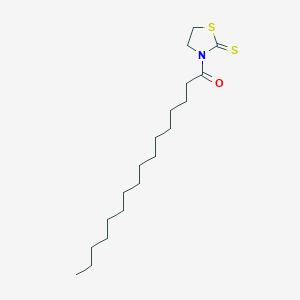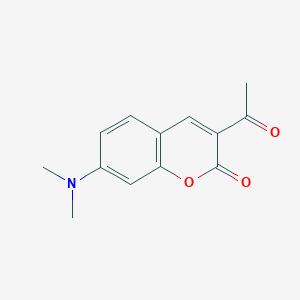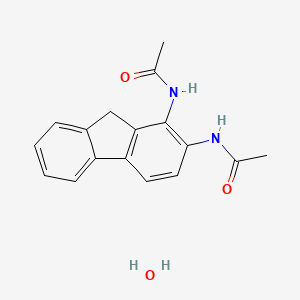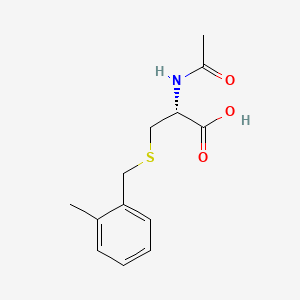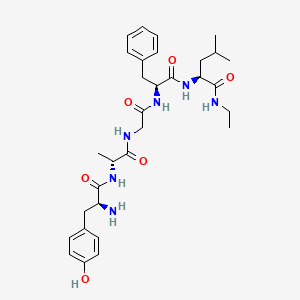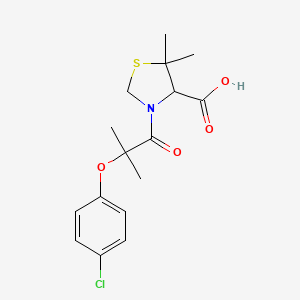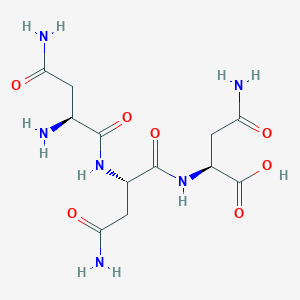![molecular formula C11H15ClN4O4 B14458640 ethyl N-[3-amino-4-chloro-6-(ethoxycarbonylamino)pyridin-2-yl]carbamate CAS No. 68375-39-3](/img/structure/B14458640.png)
ethyl N-[3-amino-4-chloro-6-(ethoxycarbonylamino)pyridin-2-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl N-[3-amino-4-chloro-6-(ethoxycarbonylamino)pyridin-2-yl]carbamate is a complex organic compound that belongs to the class of carbamates This compound is characterized by its unique structure, which includes a pyridine ring substituted with amino, chloro, and ethoxycarbonylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[3-amino-4-chloro-6-(ethoxycarbonylamino)pyridin-2-yl]carbamate typically involves multi-step organic reactions. One common method includes the reaction of 3-amino-4-chloro-6-(ethoxycarbonylamino)pyridine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[3-amino-4-chloro-6-(ethoxycarbonylamino)pyridin-2-yl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino or chloro groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
Ethyl N-[3-amino-4-chloro-6-(ethoxycarbonylamino)pyridin-2-yl]carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl N-[3-amino-4-chloro-6-(ethoxycarbonylamino)pyridin-2-yl]carbamate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Ethyl N-[3-amino-4-chloro-6-(methoxycarbonylamino)pyridin-2-yl]carbamate
- Ethyl N-[3-amino-4-chloro-6-(propoxycarbonylamino)pyridin-2-yl]carbamate
- Ethyl N-[3-amino-4-chloro-6-(butoxycarbonylamino)pyridin-2-yl]carbamate
Uniqueness
Ethyl N-[3-amino-4-chloro-6-(ethoxycarbonylamino)pyridin-2-yl]carbamate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
CAS No. |
68375-39-3 |
|---|---|
Molecular Formula |
C11H15ClN4O4 |
Molecular Weight |
302.71 g/mol |
IUPAC Name |
ethyl N-[3-amino-4-chloro-6-(ethoxycarbonylamino)pyridin-2-yl]carbamate |
InChI |
InChI=1S/C11H15ClN4O4/c1-3-19-10(17)15-7-5-6(12)8(13)9(14-7)16-11(18)20-4-2/h5H,3-4,13H2,1-2H3,(H2,14,15,16,17,18) |
InChI Key |
VLIDTZZESMLMMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=NC(=C(C(=C1)Cl)N)NC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


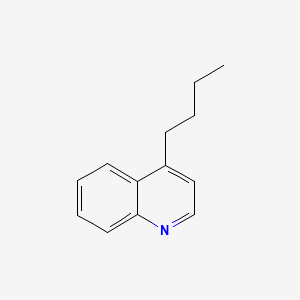
![N-[4-Chloro-3-(trifluoromethyl)phenyl]-L-valine](/img/structure/B14458578.png)
